2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid is an aromatic heterocyclic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-5-(2-fluorophenyl)pyridine with a carboxylating agent under specific conditions. One common method includes the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the carboxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(2-chlorophenyl)pyridine
- 2-Fluoro-5-(2-fluorophenyl)pyridine
Uniqueness
2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid is unique due to the combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group further enhances its reactivity and potential for forming various derivatives. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-9(12(16)17)5-7(6-15-11)8-3-1-2-4-10(8)14/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOOMCOAHTLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673421 |
Source
|
Record name | 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-98-8 |
Source
|
Record name | 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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